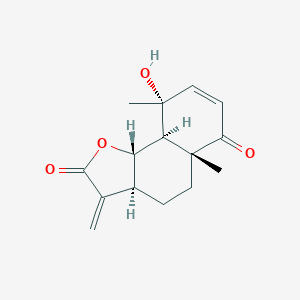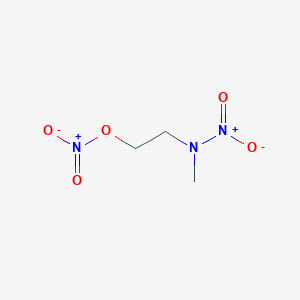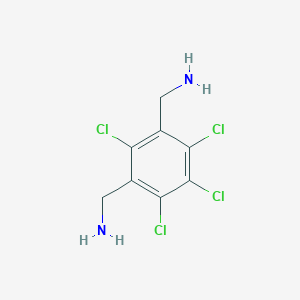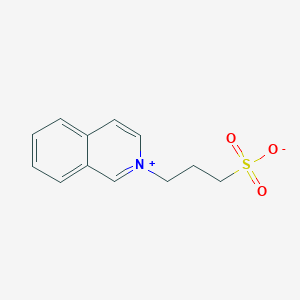
Isoquinolinium, 2-(3-sulfopropyl)-, inner salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoquinolinium, 2-(3-sulfopropyl)-, inner salt, also known as SBI-425, is a small molecule inhibitor that is used as a research tool in the field of pharmacology. It is a potent and selective inhibitor of the enzyme phosphodiesterase 9 (PDE9), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) signaling in the brain. SBI-425 has shown promise in preclinical studies as a potential treatment for cognitive disorders such as Alzheimer's disease and schizophrenia.
Mecanismo De Acción
Isoquinolinium, 2-(3-sulfopropyl)-, inner salt works by selectively inhibiting PDE9, which is responsible for breaking down cGMP in the brain. By inhibiting PDE9, Isoquinolinium, 2-(3-sulfopropyl)-, inner salt increases levels of cGMP, which has been shown to have neuroprotective and neurotrophic effects. This, in turn, leads to improved cognitive function and may have potential therapeutic benefits for cognitive disorders.
Efectos Bioquímicos Y Fisiológicos
Isoquinolinium, 2-(3-sulfopropyl)-, inner salt has been shown to have a number of biochemical and physiological effects, including increased levels of cGMP in the brain, improved cognitive function, and potential therapeutic benefits for cognitive disorders. In addition, Isoquinolinium, 2-(3-sulfopropyl)-, inner salt has been shown to have potential as a treatment for heart failure and pulmonary hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Isoquinolinium, 2-(3-sulfopropyl)-, inner salt in lab experiments is its potency and selectivity for PDE9. This allows for more precise targeting of the enzyme and reduces the risk of off-target effects. However, one limitation is that Isoquinolinium, 2-(3-sulfopropyl)-, inner salt is a small molecule inhibitor, which means that it may not be as effective as larger molecules such as antibodies in certain applications.
Direcciones Futuras
There are a number of potential future directions for research on Isoquinolinium, 2-(3-sulfopropyl)-, inner salt and PDE9 inhibition. One area of interest is the potential therapeutic benefits of PDE9 inhibition for cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the potential use of PDE9 inhibitors as treatments for heart failure and pulmonary hypertension. Additionally, further research is needed to fully understand the biochemical and physiological effects of Isoquinolinium, 2-(3-sulfopropyl)-, inner salt and other PDE9 inhibitors.
Métodos De Síntesis
Isoquinolinium, 2-(3-sulfopropyl)-, inner salt can be synthesized using a multi-step process that involves the reaction of 2-(3-bromopropyl)isoquinolinium bromide with sodium sulfite followed by a series of purification steps. The final product is a white powder that is soluble in water and has a molecular weight of 324.3 g/mol.
Aplicaciones Científicas De Investigación
Isoquinolinium, 2-(3-sulfopropyl)-, inner salt has been used in a variety of scientific research applications, including studies on the role of PDE9 in the brain and the potential therapeutic benefits of PDE9 inhibition. In preclinical studies, Isoquinolinium, 2-(3-sulfopropyl)-, inner salt has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have potential as a treatment for heart failure and pulmonary hypertension.
Propiedades
Número CAS |
15589-64-7 |
|---|---|
Nombre del producto |
Isoquinolinium, 2-(3-sulfopropyl)-, inner salt |
Fórmula molecular |
C12H13NO3S |
Peso molecular |
251.3 g/mol |
Nombre IUPAC |
3-isoquinolin-2-ium-2-ylpropane-1-sulfonate |
InChI |
InChI=1S/C12H13NO3S/c14-17(15,16)9-3-7-13-8-6-11-4-1-2-5-12(11)10-13/h1-2,4-6,8,10H,3,7,9H2 |
Clave InChI |
TZOTUGCLLXKSEG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CCCS(=O)(=O)[O-] |
SMILES canónico |
C1=CC=C2C=[N+](C=CC2=C1)CCCS(=O)(=O)[O-] |
Otros números CAS |
15589-64-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



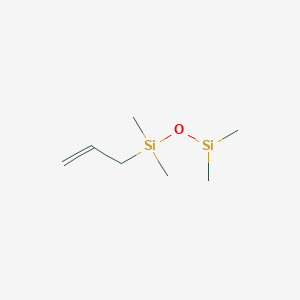
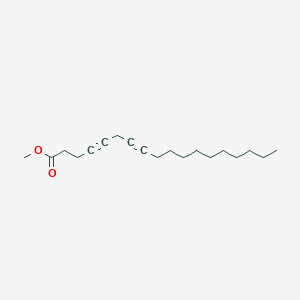
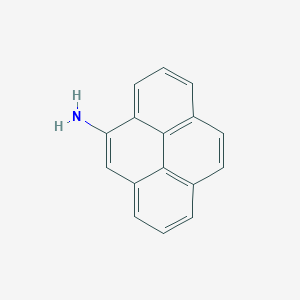
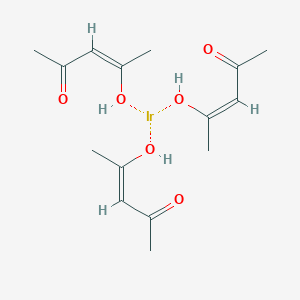
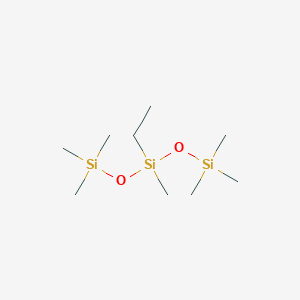
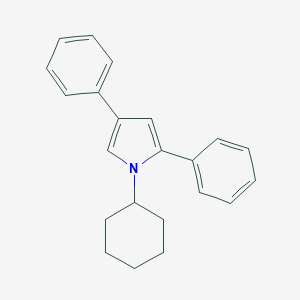
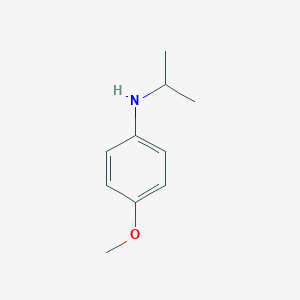

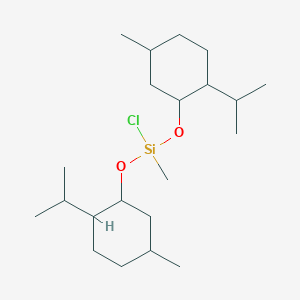
![2,5-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B103630.png)
